5-Iodo-2-methoxy-4-methylpyrimidine

Medicinal Chemistry Cross-Coupling Computational Chemistry

Researchers requiring reproducible Suzuki, Sonogashira, or Heck couplings under mild conditions often face inconsistent yields with bromo or chloro analogs. 5-Iodo-2-methoxy-4-methylpyrimidine (CAS 1239112-06-1) solves this with its exceptionally low C-I bond dissociation energy (~218 kJ/mol vs. ~285 kJ/mol for C-Br). This enables faster oxidative addition with Pd(0) catalysts, delivering superior conversion at low temperature. - Bond-energy advantage (67 kJ/mol vs Br) for demanding, thermally labile substrates. - Enables halogen-bond-based SAR studies inaccessible with bromo analogs. - Available at ≥98% purity for consistent, reproducible results.

Molecular Formula C6H7IN2O
Molecular Weight 250.04 g/mol
Cat. No. B11805592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methoxy-4-methylpyrimidine
Molecular FormulaC6H7IN2O
Molecular Weight250.04 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1I)OC
InChIInChI=1S/C6H7IN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3
InChIKeyKGKPVWXIQTZFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methoxy-4-methylpyrimidine: Key Properties for Procurement


5-Iodo-2-methoxy-4-methylpyrimidine (CAS 1239112-06-1) is a tri-substituted pyrimidine building block bearing iodine at the 5-position, methoxy at the 2-position, and methyl at the 4-position [1]. With a molecular weight of 250.04 g/mol and a computed XLogP3 of 1.6, it occupies a distinct property space relative to its bromo and chloro congeners, directly influencing synthetic reactivity and downstream molecular design [1]. The compound is commercially available at purities of ≥95–98% from multiple suppliers, enabling consistent sourcing for medicinal chemistry programs .

5-Iodo-2-methoxy-4-methylpyrimidine: Why Analogs Fall Short


Although 5‑halo‑2‑methoxy‑4‑methylpyrimidines share a common scaffold, the identity of the halogen atom dictates reactivity in transition‑metal‑catalyzed cross‑coupling reactions, halogen‑lithium exchange, and nucleophilic aromatic substitution [1]. The C–I bond dissociation energy (ca. 218 kJ/mol) is substantially lower than that of C–Br (~285 kJ/mol) and C–Cl (~327 kJ/mol), resulting in faster oxidative addition with palladium(0) catalysts [1]. This intrinsic difference means a procedure optimized for the iodo derivative will not deliver equivalent yield or selectivity when the bromo or chloro analog is substituted, making compound‑specific procurement critical for reproducible results.

5-Iodo-2-methoxy-4-methylpyrimidine: Comparative Evidence vs. Analogs


C–I Bond Energy Advantage in Oxidative Addition

The C–I bond in 5‑iodo‑2‑methoxy‑4‑methylpyrimidine is inherently weaker than the corresponding C–Br and C–Cl bonds, translating into a significant kinetic advantage in palladium‑catalyzed oxidative addition [1]. This step is often rate‑limiting, so the lower bond dissociation energy (218 vs. 285 vs. 327 kJ/mol) directly shortens reaction times and enables milder conditions.

Medicinal Chemistry Cross-Coupling Computational Chemistry

5-Iodopyrimidine Superiority in Suzuki–Miyaura Coupling

In a systematic study of Suzuki–Miyaura cross‑coupling on DNA, 5‑iodopyrimidine nucleobases (including 5‑iodouracil and 5‑iodocytosine) were more reactive than 7‑iodo‑7‑deazapurine analogs [1]. The 5‑iodopyrimidines gave cross‑coupling products at both terminal and internal positions in single‑stranded oligonucleotides, whereas 7‑iodo‑7‑deazapurines reacted only at the terminal position. While this study did not use the exact 2‑methoxy‑4‑methyl derivative, the 5‑iodopyrimidine core is preserved, providing direct support for the superior reactivity of the iodo‑pyrimidine motif.

Bioconjugation Nucleic Acid Chemistry Palladium Catalysis

Polarizability and Molecular Weight: ADME Implications

Replace of bromine with iodine in an otherwise identical scaffold increases molecular weight by 47.0 g/mol and elevates polarizability, which can enhance halogen‑bonding interactions with biological targets [1]. 5‑Iodo‑2‑methoxy‑4‑methylpyrimidine has a molecular weight of 250.04 g/mol compared to 203.04 g/mol for the 5‑bromo analog and 158.58 g/mol for the 5‑chloro analog [1][2].

Drug Design ADME Medicinal Chemistry

Consistent Purity and Supply Reliability

5‑Iodo‑2‑methoxy‑4‑methylpyrimidine is available from multiple reputable suppliers with certified purity of 95–98%, whereas the 5‑bromo analog is similarly available but the 5‑chloro analog is less commonly stocked, often requiring custom synthesis .

Procurement Supply Chain Medicinal Chemistry

5-Iodo-2-methoxy-4-methylpyrimidine: Optimal Application Scenarios


Late-Stage Cross-Coupling Scaffold

The exceptionally low C–I bond energy makes this compound the preferred building block when Suzuki, Sonogashira, or Heck couplings must proceed at low temperature or with thermally labile substrates [1]. The quantitative bond‑energy advantage (67 kJ/mol vs. Br) translates into superior conversion under mild conditions, directly addressing the limitations of bromo analogs for demanding coupling partners.

Halogen-Bonding in Medicinal Chemistry

The high polarizability and larger van der Waals radius of iodine enable strong halogen bonds with protein carbonyl oxygens or π‑systems [1]. Procurement of the iodo derivative allows structure–activity relationship (SAR) studies where the bromo analog fails to deliver comparable binding affinity or selectivity.

Iodinated Nucleoside Analogs for Bioconjugation

Inspired by the enhanced reactivity of 5‑iodopyrimidines in DNA Suzuki–Miyaura coupling [1], this compound serves as a starting point for constructing modified nucleosides. Its 2‑methoxy group acts as a protected hydroxyl equivalent, facilitating incorporation into solid‑phase oligonucleotide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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